molecular formula C11H22O2 B14286469 3-(Methoxymethoxy)non-1-ene CAS No. 121213-43-2

3-(Methoxymethoxy)non-1-ene

Cat. No.: B14286469
CAS No.: 121213-43-2
M. Wt: 186.29 g/mol
InChI Key: FCKBQJBIZMQZIR-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)non-1-ene is an organic compound with the molecular formula C10H20O2 It is characterized by the presence of a methoxymethoxy group attached to a non-1-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)non-1-ene typically involves the protection of hydroxyl groups and subsequent alkylation. One common method involves the reaction of non-1-ene with methoxymethyl chloride (MOMCl) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)non-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or diols.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of different ethers or alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Various ethers or alcohols depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethoxy)non-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)non-1-ene involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the non-1-ene backbone can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethoxy)prop-1-ene: Similar structure but with a shorter carbon chain.

    3-(Methoxymethoxy)but-1-ene: Another similar compound with a different carbon chain length.

    Methoxymethyl non-1-ene: A related compound with a different substitution pattern.

Uniqueness

3-(Methoxymethoxy)non-1-ene is unique due to its specific combination of a methoxymethoxy group and a non-1-ene backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

121213-43-2

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

3-(methoxymethoxy)non-1-ene

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-11(5-2)13-10-12-3/h5,11H,2,4,6-10H2,1,3H3

InChI Key

FCKBQJBIZMQZIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C=C)OCOC

Origin of Product

United States

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